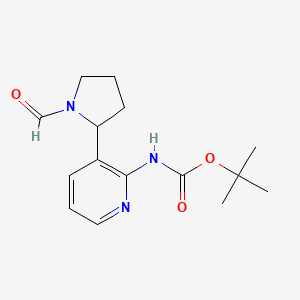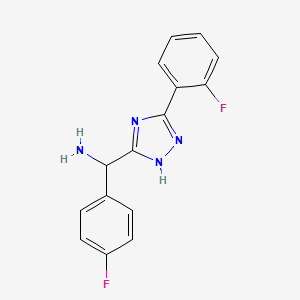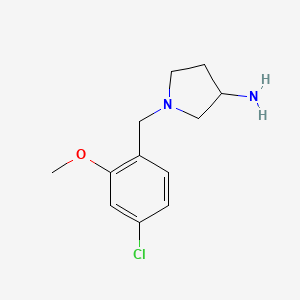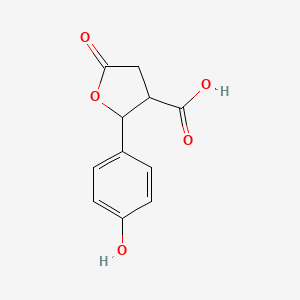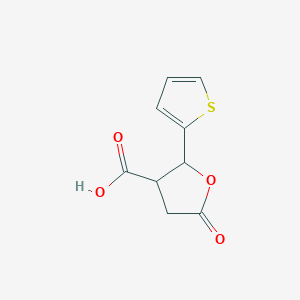
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridazine and triazole rings. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling of the Rings: The final step involves coupling the pyridazine and triazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazine ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridazine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the rings .
Wissenschaftliche Forschungsanwendungen
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Triazole Derivatives: Compounds with the triazole ring are known for their antimicrobial and antifungal properties.
Uniqueness
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyridazine and triazole rings, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C8H7N5O3 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
5-methyl-2-(6-oxo-1H-pyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-4-7(8(15)16)12-13(11-4)5-2-3-6(14)10-9-5/h2-3H,1H3,(H,10,14)(H,15,16) |
InChI-Schlüssel |
QNYTXPKFFLLZNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(N=C1C(=O)O)C2=NNC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


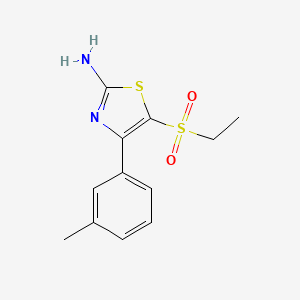
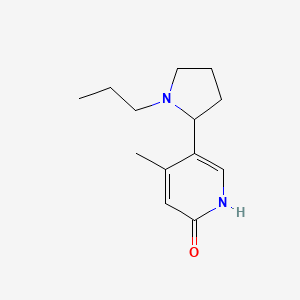
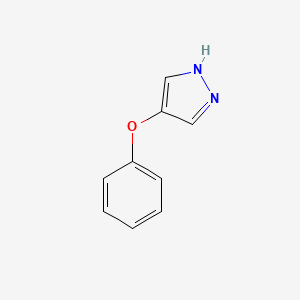

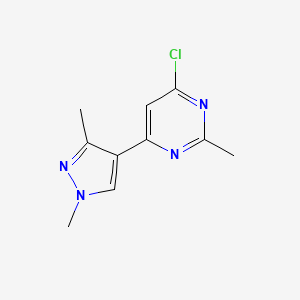
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
